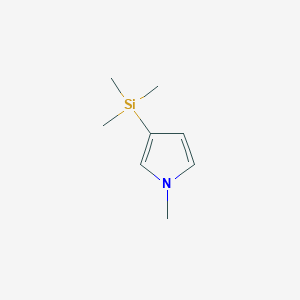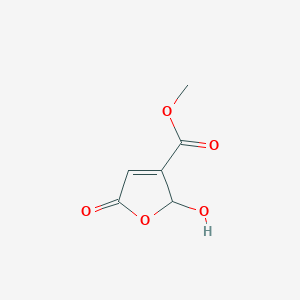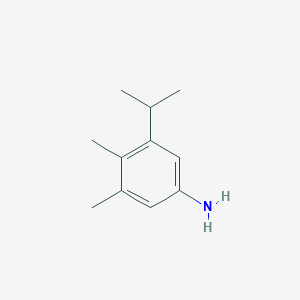
3-Isopropyl-4,5-dimethylaniline
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Frustrated Lewis Pair Behavior
A study by Voss et al. (2012) explored the reactions of various anilines, including N-isopropylaniline, with Lewis acid B(C6F5)3. N-isopropylaniline formed specific adducts in this reaction, contributing to the understanding of frustrated Lewis pairs, a concept significant in organometallic chemistry and catalysis (Voss et al., 2012).
2. Metabolism and Biochemistry
The metabolism of dimethylanilines, closely related to 3-Isopropyl-4,5-dimethylaniline, was studied by Boyland and Sims (1959). Their research provides insights into the biochemistry of these compounds, which can be relevant for understanding the biological interactions and transformations of similar compounds (Boyland & Sims, 1959).
3. Kinetics in Chemical Reactions
Okhrimenko et al. (1984) examined the kinetics of alkylation reactions involving compounds like 3-Isopropyl-4,5-dimethylaniline. Their research helps understand the reactivity and mechanisms of these compounds in various chemical processes, such as in the synthesis of complex organic molecules (Okhrimenko et al., 1984).
4. Oxidation ProcessesBaker et al. (
- studied the oxidation of various anilines, including 4-isopropyl-2,6-dimethylaniline. Their research provided detailed insights into the chemical behavior of these compounds during oxidation, which is crucial for understanding their role in industrial and environmental processes (Baker, Holland, & Saunders, 1973).
5. Analysis and Separation Techniques
Research by Strife et al. (2009) focused on the separation of dimethylaniline isomers using supercritical fluid chromatography. Their work is crucial for analytical chemistry, particularly in the precise identification and quantification of compounds like 3-Isopropyl-4,5-dimethylaniline in various mixtures (Strife, Mangels, & Skare, 2009).
6. Mutagenic Properties Studies
Kohara et al. (2018) investigated the mutagenic properties of dimethylaniline isomers. Understanding the mutagenic potential of such compounds is essential for assessing their safety in various applications, including in pharmaceutical and chemical industries (Kohara et al., 2018).
7. DNA Interaction
Anthony et al. (2004) explored the role of isopropyl-thiazole in the binding of certain molecules to the DNA minor groove. This research is significant for understanding how derivatives of 3-Isopropyl-4,5-dimethylaniline can interact with DNA, which has implications in fields like pharmacology and genetic engineering (Anthony et al., 2004).
8. Catalytic Applications
Axenov et al. (2009) examined the formation and catalytic hydrogenation of bis(imino-Cp)zirconium complexes involving 2,6-diisopropylaniline. Such studies are crucial in catalysis research, particularly in understanding the behavior of aniline derivatives in complex chemical reactions (Axenov et al., 2009).
9. Molecular Toxicity and ROS Generation
Research by Chao et al. (2014) on the generation of reactive oxygen species (ROS) by dimethylaminophenol provides insights into the molecular toxicity of related compounds, which is critical for evaluating their safety and environmental impact (Chao et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
3,4-dimethyl-5-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-7(2)11-6-10(12)5-8(3)9(11)4/h5-7H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEGSDFUJAYXTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50667460 | |
| Record name | 3,4-Dimethyl-5-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50667460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropyl-4,5-dimethylaniline | |
CAS RN |
96155-99-6 | |
| Record name | 3,4-Dimethyl-5-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50667460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



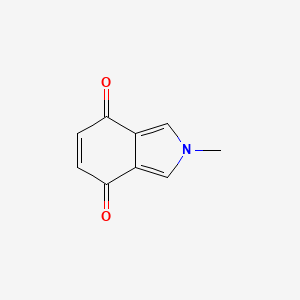


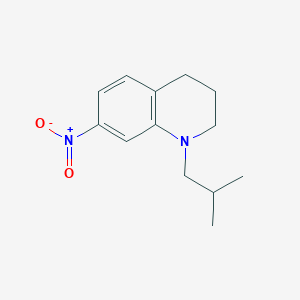
![2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3362185.png)
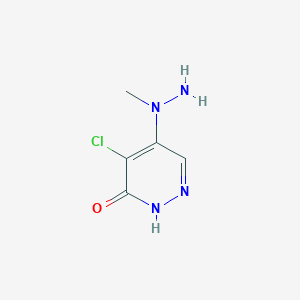
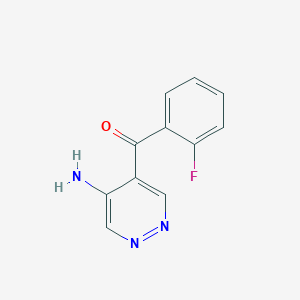
![[1,2,4]Triazino[4,5-a]benzimidazol-1(2H)-one](/img/structure/B3362208.png)
![Imidazo[2,1-b]thiazole, 5-nitro-](/img/structure/B3362221.png)
![(S)-Hexahydro-pyrrolo[1,2-A]pyrazin-1-one](/img/structure/B3362223.png)


